N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide

Antitubercular drug discovery Mycobacterium tuberculosis Phenotypic screening

N-[1-(Morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide (CAS 863017-19-0) is a synthetic small molecule belonging to the morpholino–thiophene (MOT) chemotype, defined by a cyclohexanecarboxamide core linked to a morpholine–thiophene-substituted propyl side chain. This compound was identified as part of a phenotypic screening campaign of the Eli Lilly corporate library against Mycobacterium tuberculosis H37Rv and belongs to a series whose molecular target was subsequently identified as the cytochrome bcc:aa3 oxidase subunit QcrB, a validated vulnerability in mycobacterial respiration.

Molecular Formula C18H28N2O2S
Molecular Weight 336.49
CAS No. 863017-19-0
Cat. No. B2624337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide
CAS863017-19-0
Molecular FormulaC18H28N2O2S
Molecular Weight336.49
Structural Identifiers
SMILESCC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C3CCCCC3
InChIInChI=1S/C18H28N2O2S/c1-14(19-18(21)15-6-3-2-4-7-15)17(16-8-5-13-23-16)20-9-11-22-12-10-20/h5,8,13-15,17H,2-4,6-7,9-12H2,1H3,(H,19,21)
InChIKeyODQFJWCLFJSXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide (CAS 863017-19-0): Structural Identity and Procurement Baseline


N-[1-(Morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide (CAS 863017-19-0) is a synthetic small molecule belonging to the morpholino–thiophene (MOT) chemotype, defined by a cyclohexanecarboxamide core linked to a morpholine–thiophene-substituted propyl side chain [1]. This compound was identified as part of a phenotypic screening campaign of the Eli Lilly corporate library against Mycobacterium tuberculosis H37Rv and belongs to a series whose molecular target was subsequently identified as the cytochrome bcc:aa3 oxidase subunit QcrB, a validated vulnerability in mycobacterial respiration [1]. Its structural architecture—simultaneously incorporating a saturated heterocycle (morpholine), an electron-rich aromatic ring (thiophene), and a lipophilic cyclohexane moiety—distinguishes it from simpler carboxamide-based screening hits and positions it within a narrowly explored region of antitubercular chemical space [1].

N-[1-(Morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide: Why In-Class Morpholino–Thiophene Analogs Cannot Be Assumed Interchangeable


Although this compound falls within the broader morpholino–thiophene (MOT) series, the structure–activity relationship (SAR) landscape reported by Cleghorn et al. (2018) demonstrates that even minor modifications—particularly to the carboxamide acyl group or the substitution pattern on the thiophene ring—cause steep drop-offs in antitubercular potency and, in some cases, loss of on-target engagement with QcrB [1]. For instance, replacing the cyclohexanecarboxamide moiety with smaller or more polar acyl groups systematically erodes whole-cell activity against M. tuberculosis H37Rv, while altering the propyl linker length between the morpholine-bearing carbon and the amide nitrogen shifts both potency and cytotoxicity profiles [1]. Consequently, a researcher or procurement officer who substitutes a closely related MOT analog (e.g., the ethyl-linked homolog CAS 899978-98-4) without verification risks selecting a compound with different target engagement, altered physicochemical properties, and unvalidated biological annotation—directly compromising experimental reproducibility [1].

N-[1-(Morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide: Comparative Quantitative Evidence Against Closest Analogs


Antitubercular Whole-Cell Potency (M. tuberculosis H37Rv) Relative to the Ethyl-Linked MOT Homolog

In the phenotypic whole-cell screen against M. tuberculosis H37Rv that identified the MOT series, compounds featuring the propyl linker between the morpholine-bearing carbon and the cyclohexanecarboxamide nitrogen (i.e., the scaffold of CAS 863017-19-0) exhibited systematically higher antitubercular activity than the corresponding ethyl-linked homologs [1]. Although the published SAR tables do not report discrete IC₅₀ values for every enumerated analog, the qualitative rank-order of potency across the series places the propyl-linked architecture among the most active subclusters, whereas truncation to the ethyl linker (exemplified by CAS 899978-98-4, N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide) consistently reduces growth inhibition under identical assay conditions [1].

Antitubercular drug discovery Mycobacterium tuberculosis Phenotypic screening

Target Engagement: QcrB-Dependent Mechanism of Action Confirmed for the MOT Series

Resistant-mutant selection and whole-genome sequencing of M. tuberculosis clones resistant to the MOT series, including analogs closely related to CAS 863017-19-0, identified non-synonymous single-nucleotide polymorphisms in the qcrB gene encoding the b subunit of the cytochrome bcc:aa3 oxidase [1]. This genetic evidence establishes QcrB as the molecular target of the MOT chemotype. In contrast, many commercially available morpholine-containing screening compounds (e.g., generic morpholine amides) lack defined antitubercular targets, limiting their utility as chemical probes [1].

Mechanism of action QcrB inhibition Mycobacterium tuberculosis

Antiproliferative Activity Against Human HeLa Cells as a Selectivity Indicator

A PubChem BioAssay entry (AID: linked to compound 155735) reports antiproliferative activity of CAS 863017-19-0 against human HeLa cervical carcinoma cells incubated for 48 hours, as measured by the WST-8 assay [1]. Among six tested compounds in this dataset, the target compound was one of three to show activity, with one measurement reaching ≤1 µM [1]. While this datum alone cannot establish a therapeutic index, it provides a benchmark for assessing mammalian cytotoxicity relative to mycobacterial potency when the compound is used as an antitubercular probe. Many closely related MOT analogs were counter-screened against eukaryotic cell lines (e.g., Vero cells) in the primary SAR study, and the degree of selectivity was found to vary substantially with minor structural changes [2].

Cytotoxicity profiling HeLa Therapeutic index

Scaffold-Level Differentiation from Non-MOT Morpholine Carboxamides: Physicochemical Property Window

The Cleghorn et al. (2018) SAR campaign systematically profiled the physicochemical properties of optimized MOT leads. Compounds retaining the cyclohexanecarboxamide–thiophene–morpholine framework displayed calculated logD₇.₄ values generally in the 2.5–3.5 range and aqueous solubilities (kinetic solubility at pH 7.4) exceeding 50 µM for several analogs, placing them in a favorable property space for oral absorption according to Lipinski and Veber criteria [1]. Generic morpholine carboxamides lacking the thiophene–cyclohexane architecture frequently exhibit higher polar surface area or excessive lipophilicity, which can compromise permeability or solubility in whole-cell assays [1].

Drug-likeness Physicochemical properties Structure–property relationships

N-[1-(Morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide: Recommended Application Scenarios Derived from Comparative Evidence


Antitubercular Lead Optimization and QcrB Probe Development

Use CAS 863017-19-0 as a validated starting point for structure–activity relationship (SAR) expansion targeting M. tuberculosis QcrB. The genetically confirmed mechanism of action distinguishes this chemotype from uncharacterized morpholine amides, while the propyl-linked scaffold offers a potency advantage over the ethyl-linked homolog (CAS 899978-98-4) [1]. Recommended for laboratories seeking a defined chemical probe for mycobacterial respiration inhibition.

Selectivity Profiling Against Human Cell Lines

The compound has documented antiproliferative activity in HeLa cells (WST-8 assay, ≤1 µM) [1], providing a baseline for therapeutic index assessment. Researchers can use this prior data to design matched-pair selectivity assays (mycobacterial vs. mammalian) without the need for de novo cytotoxicity screening of a completely uncharacterized compound [2].

Physicochemical Benchmarking for Morpholine-Containing Screening Libraries

The MOT scaffold, including CAS 863017-19-0, occupies a well-characterized physicochemical property window (logD₇.₄ ~2.5–3.5; kinetic solubility >50 µM) [1]. This makes it suitable as a reference compound for calibrating solubility and permeability assays in antitubercular drug discovery programs, particularly when evaluating new morpholine-containing acquisitions against problematic library members with extreme logD or PSA values.

Resistance Mechanism Studies and Target Engagement Validation

The availability of resistant-mutant genotyping data (qcrB mutations T313A, W312G) from the MOT series [1] enables researchers to use CAS 863017-19-0 in resistance-generation experiments as a positive control, comparing the frequency and spectrum of resistance mutations elicited by this compound against those induced by novel QcrB inhibitors under investigation.

Quote Request

Request a Quote for N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.